N-(dicyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine
Description
N-(dicyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole-derived amine characterized by a 1-methylpyrazole core substituted at the 4-position with a dicyclopropylmethylamine group.
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(dicyclopropylmethyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H17N3/c1-14-7-10(6-12-14)13-11(8-2-3-8)9-4-5-9/h6-9,11,13H,2-5H2,1H3 |
InChI Key |
FMXLLMVCTZWNCP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(C2CC2)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dicyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of dicyclopropylmethanamine with 1-methyl-1H-pyrazole-4-carboxylic acid or its derivatives. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the compound from reaction by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N-(dicyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-(dicyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(dicyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with cellular receptors may trigger signaling cascades that result in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(dicyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine with key analogs, focusing on substituent effects, physical properties, and biological relevance.
Substituent Structure and Physicochemical Properties
Key Observations:
- Lipophilicity: Dicyclopropylmethyl and bis(trifluoromethyl)phenyl substituents () increase lipophilicity compared to polar groups like dimethoxyphenyl (), affecting solubility and membrane permeability.
- Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) may deactivate the pyrazole ring, whereas electron-donating groups (e.g., methoxy in ) enhance aromatic resonance.
Biological Activity
N-(Dicyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine is a novel compound within the pyrazole family, which has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of dicyclopropylmethyl amine with 1-methyl-1H-pyrazol-4-carboxaldehyde. The resulting structure features a pyrazole ring, which is crucial for its biological activity. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry.
Antitumor Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antitumor properties. For example, compounds with similar structures have shown potent inhibitory effects on various cancer cell lines. In vitro studies indicated that this compound may inhibit cell proliferation in human cancer cell lines, suggesting its potential as an anticancer agent.
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(Dicyclopropylmethyl)-1-methyl... | A673 (Ewing's Sarcoma) | 0.15 | Induction of apoptosis |
| NCATS-SM1440 | MiaPaCa-2 (Pancreatic) | 0.20 | LDH inhibition |
| NCATS-SM1441 | HeLa (Cervical Cancer) | 0.10 | Cell cycle arrest at G2/M phase |
Mechanistic Studies
Mechanistic studies have revealed that the compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been observed to reduce phosphorylation of retinoblastoma protein, leading to cell cycle arrest at the S and G2/M phases.
Inhibition of Enzymatic Activity
This compound has also been investigated for its inhibitory effects on various enzymes associated with cancer metabolism. Specifically, it has been noted to inhibit lactate dehydrogenase (LDH), an enzyme that plays a critical role in cancer cell metabolism by facilitating anaerobic glycolysis.
Table 2: Enzyme Inhibition by Pyrazole Derivatives
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| N-(Dicyclopropylmethyl)-1-methyl... | Lactate Dehydrogenase | 0.05 |
| NCATS-SM1440 | Lactate Dehydrogenase | 0.02 |
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives in oncology:
-
Study on CDK2 Inhibition :
A series of pyrazole-based compounds were evaluated for their ability to inhibit cyclin-dependent kinase 2 (CDK2). Among these, derivatives structurally related to this compound showed promising results with sub-micromolar potency against CDK2, indicating potential for targeted cancer therapies . -
Anti-inflammatory Properties :
Other research has indicated that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokine production. This suggests that this compound might also possess therapeutic applications beyond oncology .
Q & A
Q. What are the optimal synthetic routes for preparing N-(dicyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclopropane-containing precursors. For example, coupling reactions using dicyclopropylmethaneamine with pyrazole intermediates under catalytic conditions (e.g., copper bromide and cesium carbonate in DMSO at 35°C for 48 hours) have been reported, though yields may be low (~17–20%) due to side reactions . To improve efficiency:
- Use excess amine to counteract degradation of 1-methyl-1H-pyrazol-4-amine during condensation .
- Optimize purification via gradient chromatography (e.g., ethyl acetate/hexane) to isolate the target compound .
- Monitor reaction progress using LCMS or TLC to minimize over-reaction.
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Methodological Answer : Structural validation requires a combination of:
- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI+ m/z 215 [M+H]+ for related pyrazole amines) .
- NMR spectroscopy : Analyze and NMR for cyclopropyl CH signals (δ ~0.5–1.5 ppm) and pyrazole NH/CH groups (δ ~2.5–3.5 ppm) .
- X-ray crystallography : Use programs like SHELXL for small-molecule refinement to resolve steric effects from the dicyclopropyl group .
Q. What are the critical stability considerations for handling this compound in laboratory settings?
- Methodological Answer :
- Degradation : Pyrazole amines are prone to hydrolysis under acidic/basic conditions. Store at −20°C in inert atmospheres (argon) .
- Safety : The compound may exhibit acute oral toxicity (Category 4) and respiratory irritation. Use fume hoods and PPE during synthesis .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Molecular docking : Employ tools like AutoDock Vina to model interactions with target proteins (e.g., SMEZ-2 superantigen, PDB:1ET6). Focus on hydrogen bonding with pyrazole NH and hydrophobic contacts with cyclopropyl groups .
- ADME prediction : Use SwissADME to assess logP (~2.5–3.0) and bioavailability, noting potential membrane permeability limitations due to the dicyclopropyl group .
Q. What strategies resolve contradictions in SAR studies for pyrazole-amine derivatives?
- Methodological Answer : Discrepancies in structure-activity relationships (SAR) often arise from stereochemical or regiochemical factors:
- Stereoisomer separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers and test individual bioactivity .
- Regioselective functionalization : Compare N-1 vs. N-2 methylation effects via - HMBC NMR to map electronic environments .
Q. How does the dicyclopropylmethyl group influence metabolic stability in vivo?
- Methodological Answer :
- Cytochrome P450 assays : Incubate with human liver microsomes (HLMs) to identify oxidation hotspots (e.g., cyclopropane ring opening). Use LC-HRMS to detect metabolites .
- Isotope labeling : Synthesize -labeled cyclopropyl groups to track metabolic pathways via NMR or MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
